Hydrogen-Bond Donor/Acceptor Capacity Differentiates 7-Methoxy-1-benzofuran-2-carboxamide from the Carboxylic Acid Precursor
The primary carboxamide of 7-Methoxy-1-benzofuran-2-carboxamide (1 HBD, 3 HBA) provides a distinct hydrogen-bonding signature compared to 7-Methoxybenzofuran-2-carboxylic acid (1 HBD, 4 HBA, ionizable) [1]. The amide is neutral across the physiological pH range, whereas the acid has a predicted pKa of 3.05 and exists predominantly as the carboxylate anion at pH 7.4 . This difference directly impacts passive membrane permeability and target binding: the neutral amide avoids the electrostatic penalty that carboxylates incur for crossing lipid bilayers and engaging hydrophobic binding pockets [2].
| Evidence Dimension | Ionization state and hydrogen-bond capacity at physiological pH |
|---|---|
| Target Compound Data | 1 HBD, 3 HBA; neutral charge at pH 7.4; Topological PSA 65.46 Ų |
| Comparator Or Baseline | 7-Methoxybenzofuran-2-carboxylic acid: 1 HBD, 4 HBA; negatively charged at pH 7.4 (predicted pKa 3.05); PSA 59.67 Ų |
| Quantified Difference | Carboxamide: neutral; Carboxylic acid: >99% ionized at pH 7.4. Carboxamide avoids charge-related permeability penalty. |
| Conditions | In silico prediction (pKa) and computed molecular descriptors |
Why This Matters
For fragment-based screening or lead optimization campaigns requiring neutral, CNS-penetrant fragments, the carboxamide is strongly preferred over the ionizable acid, which may exhibit poor membrane permeability and promiscuous electrostatic binding.
- [1] ChEMBL Database. CHEMBL1464518 Compound Report Card for 7-Methoxy-1-benzofuran-2-carboxamide. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1464518 View Source
- [2] Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem 2024. DOI: 10.1002/cmdc.202400389 View Source
